N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
描述
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is essential for their development and maturation. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including B cell malignancies and autoimmune disorders.
作用机制
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to downstream effects, including decreased activation of NF-κB and AKT pathways, resulting in reduced B cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that this compound inhibits B cell activation and proliferation, induces apoptosis, and reduces cytokine production. In vivo studies have shown that this compound reduces tumor burden, improves survival, and decreases the number of circulating B cells in mouse models of CLL and MCL.
实验室实验的优点和局限性
One of the advantages of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects and toxicity. This compound has also shown efficacy in preclinical models of B cell malignancies, making it a promising candidate for further development. However, one limitation of this compound is its irreversible binding to BTK, which may limit its clinical utility and require careful dosing and monitoring.
未来方向
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide. One area of interest is the use of this compound in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another area of research is the development of biomarkers to predict response to this compound and monitor treatment efficacy. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of this compound in clinical trials.
科学研究应用
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound effectively reduces tumor growth and improves survival in mouse models of CLL and MCL.
属性
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOXFCWHYABAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。